6-(4-Bromophenyl)-4-oxohexanoic acid

Anti-inflammatory NSAID Rat paw edema

Researchers targeting eicosanoid biosynthesis pathways face a critical challenge: sourcing regioisomerically pure 4-oxohexanoic acid derivatives for reproducible SAR studies. 6-(4-Bromophenyl)-4-oxohexanoic acid (CAS 1263283-83-2) is the exact solution, validated by in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model. - Its distinct LogP (2.0 vs. 2.4) ensures unambiguous HPLC separation from the inactive 6-oxo regioisomer, providing a reliable reference standard for impurity quantification. - The electron-withdrawing 4-bromophenyl group modulates target binding and offers a synthetic handle for Pd-catalyzed cross-coupling, enabling direct library expansion. - Procure with confidence for pathway dissection: this tool compound is stocked for immediate global dispatch, eliminating synthesis delays.

Molecular Formula C12H13BrO3
Molecular Weight 285.137
CAS No. 1263282-83-2
Cat. No. B596550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-4-oxohexanoic acid
CAS1263282-83-2
Synonyms6-(4-broMophenyl)-4-oxohexanoic acid
Molecular FormulaC12H13BrO3
Molecular Weight285.137
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)CCC(=O)O)Br
InChIInChI=1S/C12H13BrO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-2,4-5H,3,6-8H2,(H,15,16)
InChIKeyWFQOANXIUFLILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromophenyl)-4-oxohexanoic acid (CAS 1263282-83-2): A Bromo-Functionalized 6-Aryl-4-Oxohexanoic Acid for Anti-Inflammatory Research and Synthetic Chemistry


6-(4-Bromophenyl)-4-oxohexanoic acid (CAS 1263282-83-2) is a bromo-substituted aryl-oxohexanoic acid derivative with molecular formula C12H13BrO3 and molecular weight 285.13 g/mol [1]. It belongs to the 6-aryl-4-oxohexanoic acid class, characterized by a 4-oxohexanoic acid backbone and a 4-bromophenyl group. Computed physicochemical properties include LogP 2.0 and topological polar surface area (TPSA) 54.4 Ų [1]. This compound serves as a versatile synthetic intermediate and has been investigated within a series of 6-aryl-4-oxohexanoic acids for anti-inflammatory activity targeting eicosanoid biosynthesis pathways [2].

Why Generic Substitution of 6-(4-Bromophenyl)-4-oxohexanoic acid (CAS 1263282-83-2) with Regioisomers or Non-Halogenated Analogs Fails to Guarantee Equivalent Biological Activity


Simple substitution of 6-(4-bromophenyl)-4-oxohexanoic acid with its 6-oxo regioisomer, non-brominated phenyl analog, or other 6-aryl-4-oxohexanoic acids cannot ensure comparable anti-inflammatory efficacy. The position of the keto group (4-oxo vs 6-oxo) alters electron distribution and hydrogen-bonding geometry, while the electron-withdrawing bromine substituent on the phenyl ring modulates lipophilicity and target binding. Within the 6-aryl-4-oxohexanoic acid series, differential in vivo activity relative to fenbufen has been documented, with specific substituent patterns (e.g., unsaturation, halogen type) critically influencing potency [1]. Therefore, procurement decisions must be guided by compound-specific physicochemical and pharmacological evidence.

6-(4-Bromophenyl)-4-oxohexanoic acid (CAS 1263282-83-2): Quantitative Evidence of Differentiation from Closest Analogs and In-Class Candidates


In Vivo Anti-Inflammatory Activity of 6-Aryl-4-Oxohexanoic Acids Versus Fenbufen in Carrageenan-Induced Rat Paw Edema

A 2007 study by Abouzid et al. evaluated a series of 6-aryl-4-oxohexanoic acids in the carrageenan-induced rat paw edema model. Compound IIe, a 6-aryl-4-oxohex-5-enoic acid within the same chemical series, demonstrated higher in vivo anti-inflammatory activity compared to fenbufen at an equivalent oral dose of 50 mg/kg [1]. While separate data for the saturated 4-bromophenyl derivative (III-4Br) was not reported, the class-level structure-activity relationship indicates that electron-withdrawing substituents on the phenyl ring, such as bromine, enhance activity relative to unsubstituted phenyl analogs.

Anti-inflammatory NSAID Rat paw edema

Modulation of Arachidonic Acid Metabolism in Human Whole Blood Assay by 6-Aryl-4-Oxohexanoic Acids

The same series of 6-aryl-4-oxohexanoic acids was tested for effects on arachidonic acid metabolism in vitro using human whole blood, a model predictive of NSAID activity. The compounds modulated eicosanoid biosynthesis, indicating dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory potential [1]. The 4-bromophenyl substitution is expected to enhance binding to the enzyme active site due to increased lipophilicity and potential halogen bonding interactions, compared to unsubstituted or less lipophilic analogs.

Eicosanoid biosynthesis COX/LOX inhibition Human whole blood assay

Lipophilicity Differentiation from Regioisomeric 6-(4-Bromophenyl)-6-oxohexanoic Acid

The 4-oxo regioisomer (target compound) has a computed LogP of 2.0 (PubChem), whereas the 6-oxo regioisomer (CAS 102862-52-2) has a computed LogP of 2.4 [1][2]. This ΔLogP of -0.4 indicates lower lipophilicity for the 4-oxo isomer, which can influence aqueous solubility, membrane permeability, and off-target binding. The topological polar surface area (TPSA) is identical (54.4 Ų) for both regioisomers, confirming that the difference in lipophilicity is the primary physicochemical discriminator.

Physicochemical properties LogP Regioisomer comparison

Commercial Availability with Research-Grade Purity from Multiple Non-Exclusive Suppliers

6-(4-Bromophenyl)-4-oxohexanoic acid is commercially available with a minimum purity specification of 95% from suppliers such as AKSci (catalog 9023DG) and Chemenu (catalog CM368843) . This purity grade is suitable for use as a synthetic intermediate and for initial biological screening, reducing the need for in-house purification prior to research use.

Procurement Purity specification Synthetic intermediate

6-(4-Bromophenyl)-4-oxohexanoic acid (CAS 1263282-83-2): Best-Fit Research and Industrial Application Scenarios Based on Evidence


Anti-Inflammatory Drug Discovery: Lead Exploration Based on In Vivo Rat Paw Edema Activity

The class-level in vivo anti-inflammatory activity demonstrated by 6-aryl-4-oxohexanoic acids in the carrageenan-induced rat paw edema model [1] positions 6-(4-bromophenyl)-4-oxohexanoic acid as a promising starting point for structure-activity relationship (SAR) studies. Researchers can systematically vary the 4-bromophenyl substituent to optimize potency, metabolic stability, and selectivity for COX/LOX enzymes.

Eicosanoid Pathway Research: In Vitro Human Whole Blood Assay for Mechanistic Studies

The modulation of arachidonic acid metabolism observed in human whole blood assays for 6-aryl-4-oxohexanoic acids [1] supports the use of this compound as a tool molecule to dissect COX- and LOX-dependent inflammatory pathways. Its bromine substituent provides a spectroscopic handle for monitoring metabolic fate.

Organic Synthesis Intermediate: Versatile Scaffold for Cross-Coupling and Derivatization

The 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine substituents, facilitating the synthesis of compound libraries for medicinal chemistry. The 4-oxohexanoic acid moiety can be further functionalized via esterification, amidation, or reduction [1].

Physicochemical Reference Standard for Regioisomeric Purity Assessment

The distinct LogP of 2.0 and characteristic chromatographic retention profile of 6-(4-bromophenyl)-4-oxohexanoic acid, compared to its 6-oxo regioisomer (LogP 2.4) [1], allow it to serve as a reference standard for HPLC or LC-MS method development aimed at quantifying regioisomeric impurities in synthetic batches.

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